molecular formula C28H46N2O6 B1256877 amphimedoside A

amphimedoside A

カタログ番号: B1256877
分子量: 506.7 g/mol
InChIキー: AKXRKGGBNUIIRB-RKFAPSRVSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Amphimedoside A is a β-glucopyranosyl-3-alkylpyridine alkaloid isolated from marine sponges of the genus Amphimedon, collected from Hachijo Island, Japan . Structurally, it consists of a pyridine core linked to a β-glucopyranose sugar moiety and a long alkyl chain. This compound exhibits cytotoxic activity against P388 murine leukemia cells, with an IC50 value of 90.0 µM . Amphimedoside A belongs to a family of pyridine glycosides, including amphimedosides B–E, which share structural similarities but differ in alkyl chain configurations and acetylenic bond positions .

特性

分子式

C28H46N2O6

分子量

506.7 g/mol

IUPAC名

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[methoxy(16-pyridin-3-ylhexadec-11-ynyl)amino]oxane-3,4,5-triol

InChI

InChI=1S/C28H46N2O6/c1-35-30(28-27(34)26(33)25(32)24(22-31)36-28)20-15-13-11-9-7-5-3-2-4-6-8-10-12-14-17-23-18-16-19-29-21-23/h16,18-19,21,24-28,31-34H,2-5,7,9-15,17,20,22H2,1H3/t24-,25-,26+,27-,28-/m1/s1

InChIキー

AKXRKGGBNUIIRB-RKFAPSRVSA-N

異性体SMILES

CON(CCCCCCCCCCC#CCCCCC1=CN=CC=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

正規SMILES

CON(CCCCCCCCCCC#CCCCCC1=CN=CC=C1)C2C(C(C(C(O2)CO)O)O)O

同義語

amphimedoside A

製品の起源

United States

類似化合物との比較

Structural and Cytotoxic Comparison with Amphimedosides B–E

Amphimedoside A is part of a series of glycosidal alkaloids (amphimedosides A–E) with varying cytotoxic potencies (Table 1). Key structural differences include:

  • Amphimedoside B (138) : A positional isomer of amphimedoside C, differing in the acetylenic bond position .
  • Amphimedoside C (137) : Shares the same molecular formula as amphimedoside B (C26H42N2O6) but exhibits significantly higher cytotoxicity (IC50 = 10.4 µM) .
  • Amphimedoside D (139) : The most potent in the series, with an IC50 of 0.9 µM, suggesting that structural modifications (e.g., alkyl chain length or sugar moiety orientation) critically enhance activity .
  • Amphimedoside E (140): Moderately active (IC50 = 4.5 µM), indicating that minor structural changes drastically alter bioactivity .

Table 1. Cytotoxic Activities of Amphimedosides A–E Against P388 Cells

Compound IC50 (µM) Structural Feature(s)
Amphimedoside A 90.0 β-glucopyranose, alkylpyridine core
Amphimedoside B 23.0 Positional isomer of C (acetylenic bond)
Amphimedoside C 10.4 Dual antiviral activity (SARS-CoV-2 enzymes)
Amphimedoside D 0.9 Optimized alkyl chain configuration
Amphimedoside E 4.5 Modified sugar moiety
Comparison with Other 3-Alkylpyridine Alkaloids

Amphimedoside A is structurally related to hachijodines (141–147) and pyrinodemins (150–153), which are 3-alkylpyridine derivatives isolated from Xestospongia and Amphimedon species . For example:

  • Hachijodine E (145): Exhibits cytotoxicity but lacks glycosylation, suggesting that the β-glucopyranose moiety in amphimedosides may reduce membrane permeability or alter target binding .
  • N-Methylniphatyne A (148): A non-glycosylated 3-alkylpyridine alkaloid from Xestospongia sp. with potent activity against PANC-1 cells (IC50 = 16 µM), highlighting the role of methylation in enhancing cytotoxicity .
Divergent Bioactivities: Cytotoxicity vs. Antiviral Potential

While amphimedoside A is primarily cytotoxic, amphimedoside C (137) demonstrates dual inhibition of SARS-CoV-2 RdRp and 3CL protease, with binding energies (−127.3 kJ/mol for 3CLpro and −47.9 kJ/mol for RdRp) comparable to remdesivir . This divergence underscores the multifunctionality of Amphimedon metabolites:

  • Amphimedoside C’s antiviral efficacy is attributed to its stable interactions with catalytic residues (e.g., Gln189, Met165) in SARS-CoV-2 enzymes .
  • In contrast, amphimedoside A’s lower cytotoxicity may result from reduced membrane penetration due to its bulky glycoside group .

Table 2. Key Functional Differences Between Amphimedoside A and C

Property Amphimedoside A Amphimedoside C
Primary Bioactivity Cytotoxicity (P388 cells) Antiviral (SARS-CoV-2 enzymes)
IC50 90.0 µM 10.4 µM (P388 cells)
Binding Energy (3CLpro) N/A −127.3 kJ/mol
Structural Advantage Glycosylation Optimized alkyl chain

Q & A

Q. What are the standard methodologies for isolating and purifying amphimedoside A from marine sponges?

Isolation typically involves solvent extraction (e.g., methanol/dichloromethane), followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Purity is validated via NMR and mass spectrometry . Researchers must document biological source details (species, collection location) and solvent systems to ensure reproducibility .

Q. Which in vitro assays are commonly used to evaluate the bioactivity of amphimedoside A?

Cytotoxicity assays (e.g., MTT against cancer cell lines), antimicrobial disk diffusion, and enzyme inhibition studies (e.g., kinase assays) are standard. Controls must include solvent-only and positive controls (e.g., doxorubicin for cytotoxicity) to validate results . Replication (n ≥ 3) and statistical analysis (e.g., ANOVA) are critical to confirm significance .

Q. How can structural elucidation of amphimedoside A be optimized using spectroscopic techniques?

Combine 1D/2D NMR (¹H, ¹³C, COSY, HMBC) for planar structure determination, with high-resolution mass spectrometry (HRMS) for molecular formula. X-ray crystallography is preferred for absolute configuration but requires high-purity crystals. Cross-validate data with literature for known analogs .

Advanced Research Questions

Q. What experimental design strategies address contradictions in reported bioactivity data for amphimedoside A?

Discrepancies may arise from variations in sample purity, cell line specificity, or assay conditions. Use a factorial design to test variables:

  • Independent variables : Compound concentration, incubation time.
  • Dependent variables : IC₅₀ values, apoptosis markers. Include meta-analysis of existing studies to identify confounding factors (e.g., solvent polarity affecting bioavailability) .

Q. How can synthetic routes for amphimedoside A be improved to enhance yield and scalability?

Employ retrosynthetic analysis to identify bottlenecks. Modular synthesis using Suzuki-Miyaura coupling for aromatic segments and enzymatic catalysis for stereocontrol may improve efficiency. Optimize reaction conditions (temperature, catalyst loading) via Design of Experiments (DoE) . Document all synthetic intermediates with spectral data .

Q. What computational approaches validate the mechanism of action of amphimedoside A in molecular targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities and stability. Validate with in vitro target-specific assays (e.g., fluorescence polarization for protein-ligand interactions). Cross-reference with cheminformatics databases (ChEMBL, PubChem) for SAR trends .

Q. How should researchers resolve conflicting data on amphimedoside A’s pharmacokinetics in animal models?

Conduct comparative studies using standardized protocols:

  • Animal model : Rodent strain, age, sex.
  • Administration route : Intravenous vs. oral.
  • Analytical method : LC-MS/MS for plasma concentration. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .

Methodological and Reproducibility Considerations

Q. What are the best practices for documenting amphimedoside A research to ensure reproducibility?

  • Materials : Specify supplier, catalog number, purity (e.g., Sigma-Aldrich, ≥95%).
  • Data presentation : Use SI units, report mean ± SD, and include raw data in supplements .
  • Ethics : For in vivo studies, cite IACUC approval and ARRIVE guidelines .

Q. How can researchers minimize batch-to-batch variability in amphimedoside A isolation?

Standardize extraction protocols:

  • Fixed parameters : Sponge biomass-to-solvent ratio, sonication time.
  • Quality control : TLC/HPLC chromatograms for each batch .

Data Analysis and Presentation

Q. What statistical methods are appropriate for dose-response studies of amphimedoside A?

Nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Use Kolmogorov-Smirnov tests for normality and Tukey’s post-hoc test for multi-group comparisons . Report effect sizes and confidence intervals to contextualize significance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。